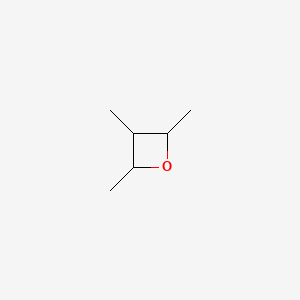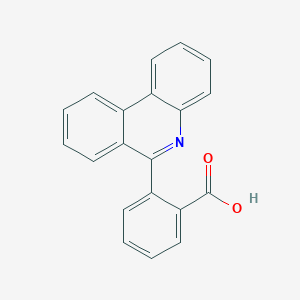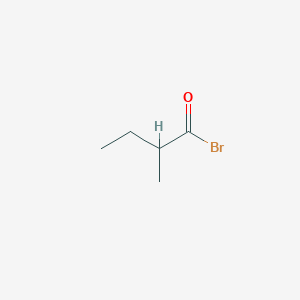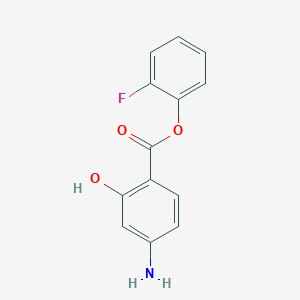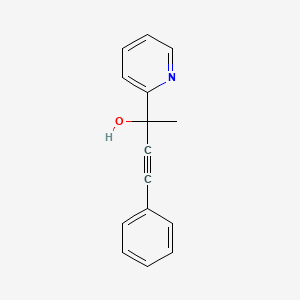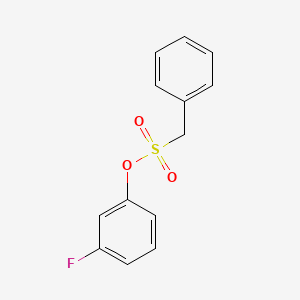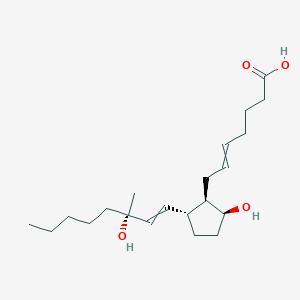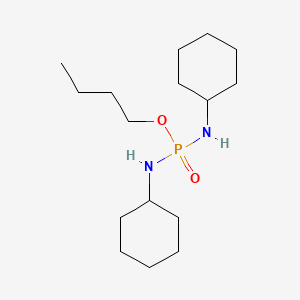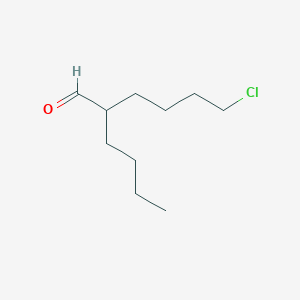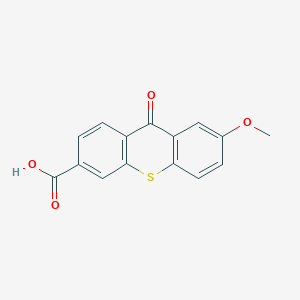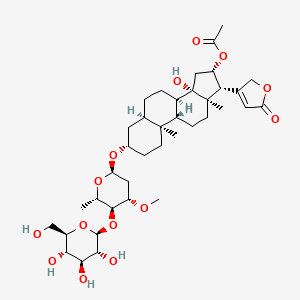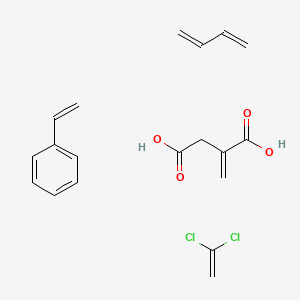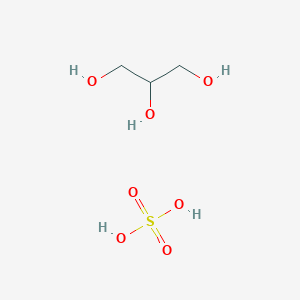
1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one is an organic compound with the molecular formula C15H9BrO It is a member of the propargyl ketone family, characterized by the presence of a bromophenyl group and a phenyl group attached to a prop-2-yn-1-one backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one can be synthesized through several methods. One common approach involves the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, yielding alkenes or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted aromatic compounds.
科学研究应用
1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one involves interactions with various molecular targets. It can act as an electrophile in substitution reactions, forming covalent bonds with nucleophilic sites on biomolecules. The compound’s effects are mediated through pathways involving electrophilic aromatic substitution and nucleophilic addition reactions .
相似化合物的比较
- 1-(4-Bromophenyl)-3-phenylprop-2-yn-1-one
- 1-(3-Chlorophenyl)-3-phenylprop-2-yn-1-one
- 1-(3-Bromophenyl)-2-phenylethanone
Comparison: 1-(3-Bromophenyl)-3-phenylprop-2-yn-1-one is unique due to its specific substitution pattern and the presence of a triple bond, which imparts distinct reactivity and properties compared to its analogs. The bromine atom at the meta position influences the compound’s electronic properties, making it a valuable intermediate in various synthetic applications .
属性
CAS 编号 |
53692-59-4 |
|---|---|
分子式 |
C15H9BrO |
分子量 |
285.13 g/mol |
IUPAC 名称 |
1-(3-bromophenyl)-3-phenylprop-2-yn-1-one |
InChI |
InChI=1S/C15H9BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H |
InChI 键 |
HXPDUPAJZPSNON-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC(=CC=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


